molecular formula C11H12Br2N2O2 B573047 Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1332589-38-4

Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B573047
CAS No.: 1332589-38-4
M. Wt: 364.037
InChI Key: NMQGMBWLCOWKOD-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design due to its presence in various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide, can be achieved through several methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires a base such as sodium hydroxide (NaOH) and can be conducted under ambient conditions .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions. For example, palladium-catalyzed Sonogashira-cyclization cascade reactions have been used to generate a wide range of imidazopyridinium analogues . These methods, however, may involve undesirable solvents and high temperatures, making them less environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like NaOH, oxidizing agents such as potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve ambient temperatures and aqueous or organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Mechanism of Action

The mechanism of action of ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is unique due to the presence of the bromine atom at the 3-position and the methyl group at the 8-position. These substitutions can significantly influence its chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2.BrH/c1-3-16-11(15)8-9(12)14-6-4-5-7(2)10(14)13-8;/h4-6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQGMBWLCOWKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724373
Record name Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332589-38-4
Record name Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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